
Antimicrobial agent-24
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimicrobial Agent-24 is a synthetic compound designed to inhibit the growth of or destroy microorganisms. It is part of a broader class of antimicrobial agents that include antibiotics, antifungals, antivirals, and antiseptics. These agents are crucial in combating infections and preventing the spread of diseases. This compound is particularly noted for its broad-spectrum activity, making it effective against a wide range of bacterial and fungal pathogens.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-24 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a condensation reaction between an aromatic aldehyde and a primary amine. This is followed by a series of functional group modifications, including halogenation, nitration, and sulfonation, to enhance the antimicrobial properties of the compound. The reaction conditions usually require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the precise control of reaction parameters to maintain consistency and quality. The final product is subjected to rigorous purification steps, including crystallization and chromatography, to remove any impurities. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions: Antimicrobial Agent-24 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Halogenation and nitration are common substitution reactions that introduce halogen or nitro groups into the compound, enhancing its antimicrobial activity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include various halogenated, nitrated, and sulfonated derivatives of this compound, each exhibiting unique antimicrobial properties.
科学的研究の応用
Antimicrobial Agent-24 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antimicrobial action and to develop new antimicrobial agents.
Biology: The compound is employed in microbiological assays to evaluate its efficacy against different strains of bacteria and fungi.
Medicine: this compound is investigated for its potential use in treating infections, particularly those caused by antibiotic-resistant pathogens.
Industry: It is incorporated into coatings, textiles, and medical devices to provide antimicrobial protection and prevent biofilm formation.
作用機序
The mechanism of action of Antimicrobial Agent-24 involves multiple pathways:
Cell Membrane Disruption: The compound interacts with the lipid bilayer of microbial cell membranes, causing structural damage and increased permeability, leading to cell lysis.
Protein Synthesis Inhibition: It binds to ribosomal subunits, preventing the translation of essential proteins required for microbial growth and survival.
DNA Interference: this compound can intercalate into microbial DNA, disrupting replication and transcription processes.
類似化合物との比較
Triclosan: A widely used antimicrobial agent with similar broad-spectrum activity.
Chlorhexidine: Known for its effectiveness against both gram-positive and gram-negative bacteria.
Silver Nanoparticles: Utilized for their potent antimicrobial properties and ability to disrupt microbial cell membranes.
Uniqueness: Antimicrobial Agent-24 stands out due to its unique combination of chemical stability, broad-spectrum activity, and low toxicity to human cells. Unlike some other antimicrobial agents, it does not readily induce resistance in microbial populations, making it a valuable tool in the fight against infectious diseases.
特性
分子式 |
C19H17F2N3O3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
N'-(2,4-difluorophenyl)-2-(8-methoxy-5-methylquinolin-4-yl)oxyacetohydrazide |
InChI |
InChI=1S/C19H17F2N3O3/c1-11-3-6-16(26-2)19-18(11)15(7-8-22-19)27-10-17(25)24-23-14-5-4-12(20)9-13(14)21/h3-9,23H,10H2,1-2H3,(H,24,25) |
InChIキー |
ORYLXDDABIRCGR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=NC2=C(C=C1)OC)OCC(=O)NNC3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


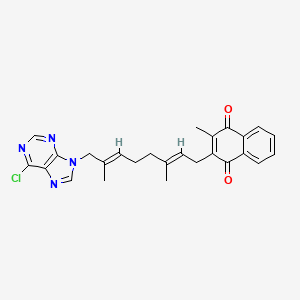
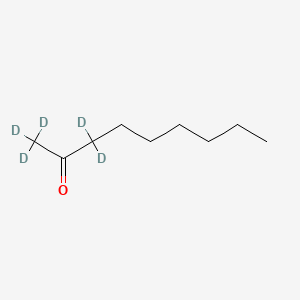

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)

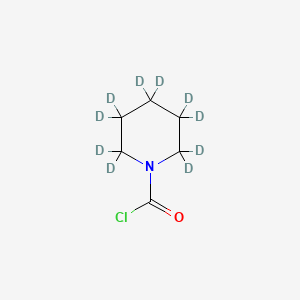
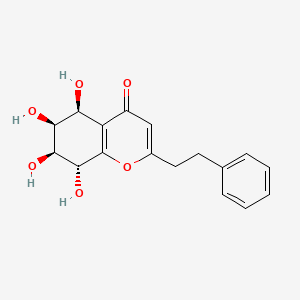


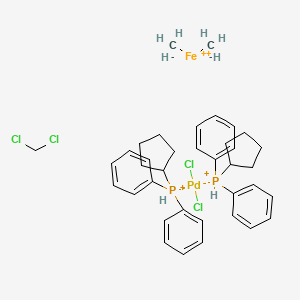
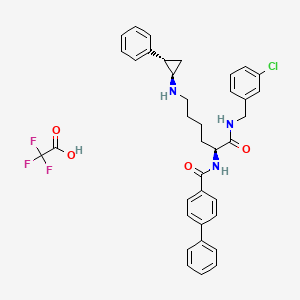
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)

